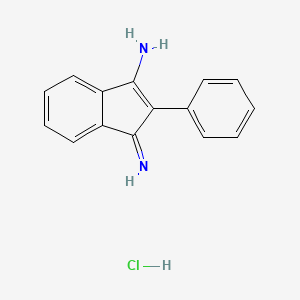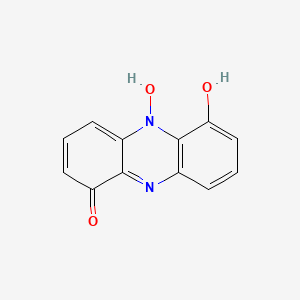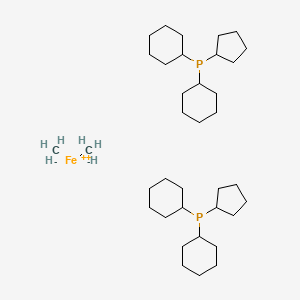
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) is a complex organometallic compound that features a unique combination of carbanide, dicyclohexyl(cyclopentyl)phosphane, and iron(2+)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) typically involves the reaction of dicyclohexyl(cyclopentyl)phosphane with an iron(2+) precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) species .
Aplicaciones Científicas De Investigación
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) exerts its effects involves the coordination of the phosphane ligand to the iron center, which facilitates various catalytic processes. The molecular targets and pathways involved include the activation of small molecules and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+)
- Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) is unique due to its specific combination of ligands and metal center, which imparts distinct catalytic properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C36H68FeP2 |
|---|---|
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C17H31P.2CH3.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;/h2*15-17H,1-14H2;2*1H3;/q;;2*-1;+2 |
Clave InChI |
NVNPHCKMYQBUDT-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].C1CCC(CC1)P(C2CCCCC2)C3CCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCC3.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


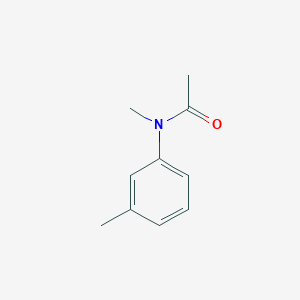
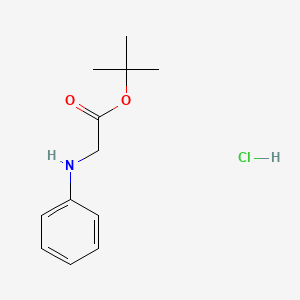
![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)
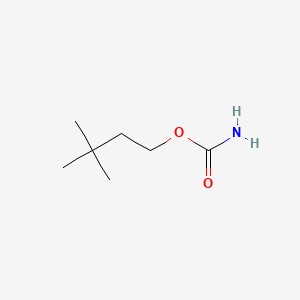
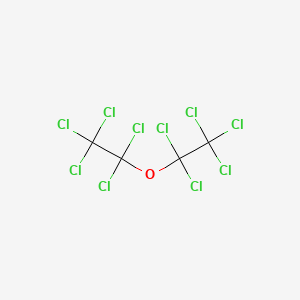
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate](/img/structure/B14748983.png)
![Dimethyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14748985.png)
![benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate](/img/structure/B14748987.png)

